3,5,6-Trimethylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-6(2)8(10)9-7(5)3/h4H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHBPRFUHVYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557354 | |
| Record name | 3,5,6-Trimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66727-76-2 | |
| Record name | 3,5,6-Trimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5,6 Trimethylpyridin 2 1h One and Its Analogues
Classical and Contemporary Approaches to Pyridinone Synthesis
The synthesis of the pyridinone ring is a cornerstone of heterocyclic chemistry. Over the years, a variety of methods have been developed, from foundational condensation reactions to modern, highly efficient multi-component and ring-closure techniques.
Condensation Reactions in 3,5,6-Trimethylpyridin-2(1H)-one Formation
Condensation reactions represent a fundamental approach to the formation of the pyridinone core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form the heterocyclic ring. While direct synthesis of this compound via a single named condensation reaction is not prominently documented, the synthesis of its close analogues illustrates the principles involved.
For instance, a related compound, 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone, can be synthesized through a sequence of condensation steps. The process begins with the reaction of 2-methyl acetoacetate and liquid ammonia to form 3-amino-2-methyl-2-butenoic acid ethyl ester. This intermediate then reacts with 2-methylmalonate diethyl ester in the presence of sodium ethoxide to yield the target pyridone google.com.
More broadly, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene reagents like ethyl cyanoacetate serves as another example of how the pyridinone ring can be constructed. Depending on the reaction conditions, this pathway can yield various substituted nicotinic acid derivatives, which are structurally related to pyridinones nih.gov. These reactions underscore the versatility of condensation chemistry in building the pyridinone scaffold from acyclic precursors.
Multi-component Reactions for Substituted Pyridinones
Multi-component reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. rsc.org These reactions combine three or more starting materials in a one-pot procedure, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity over traditional multi-step syntheses. researchgate.netbohrium.com
The synthesis of substituted pyridinones and their pyridine (B92270) counterparts benefits greatly from MCR strategies. A variety of MCRs have been developed that provide access to a wide range of functionalized pyridinone scaffolds. rsc.orgresearchgate.net Key features of these methods often include mild reaction conditions, high chemo- and regioselectivity, and good to excellent product yields. researchgate.net
One notable example is a one-pot, three-component tandem reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation to produce highly functionalized pyridinones mdpi.com. Another approach utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to achieve a three-component synthesis of polysubstituted pyridines. nih.gov
Below is a table summarizing various MCRs used for synthesizing substituted pyridines and pyridinones.
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| One-Pot Condensation | 1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, Alcohol | NaOH, mild conditions | Functionalized Pyridines |
| Aza-Wittig/Diels-Alder | Aryl aldehydes, α,β-Unsaturated acids, Push-pull enamines | Catalytic | Tri- and Tetrasubstituted Pyridines |
| Domino Reaction | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | K2CO3, Microwave irradiation | 1-Alkyl-6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles |
Ring-closure and Cyclization Strategies for the Pyridinone Scaffold
Ring-closure or cyclization reactions are essential for constructing the pyridinone scaffold from open-chain precursors. These strategies encompass a range of chemical transformations, including intramolecular condensations, cycloadditions, and electrocyclizations.
Transition-metal catalysis has emerged as a powerful tool for pyridinone synthesis. For example, the intermolecular [2+2+2] cycloaddition of alkynes and isocyanates, catalyzed by Ni(0), provides a direct route to 2-pyridone derivatives iipseries.org. Annulation of pyridine derivatives with electrophiles is another valuable strategy for accessing diverse 2-pyridone structures iipseries.org.
Other innovative strategies include:
6π-Electrocyclization: Certain condensation reactions can proceed through a 6π-electrocyclization pathway to form fused pyridinone systems, such as pyrido[3,2–c]cinnolines nih.gov.
Ring-Opening/Rearrangement: Polycyclic pyridones can be synthesized through the ring-opening transformations of precursors like 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netnih.govoxazine-1,8-diones mdpi.com.
Cyclization/Ring Expansion: A modular strategy for synthesizing medium-sized rings and macrocycles involves an initial, kinetically favorable cyclization to form an acylpyridinium intermediate, followed by an in situ ring expansion nih.gov. This avoids the challenges of direct end-to-end cyclization nih.gov.
These varied cyclization methods provide chemists with a versatile toolkit for assembling the core pyridinone structure, enabling the synthesis of a wide array of derivatives. iipseries.orgnih.gov
Targeted Synthesis of this compound Isomers and Derivatives
The synthesis of specific isomers and derivatives of this compound requires precise control over the reaction chemistry, particularly concerning the placement of substituents (regioselectivity) and their three-dimensional arrangement (stereoselectivity).
Regioselective Synthesis of Trimethylated Pyridinone Systems
Regioselectivity is crucial for the synthesis of unsymmetrically substituted pyridinones, ensuring that functional groups are introduced at the desired positions on the heterocyclic ring. The development of methods to control regioselectivity has been a significant focus of research.
A powerful strategy for achieving regioselective functionalization involves the use of protecting groups on a pre-functionalized pyridinone core, such as 3,5-dibromo-2-pyridone. The choice of protecting group can direct subsequent reactions to a specific carbon atom. For example:
A bulky di-tert-butyl(isobutyl)silyl (BIBS) group on the oxygen atom can direct Suzuki-Miyaura arylations specifically to the C5 position researchgate.net.
Conversely, a p-toluenesulfonyl (Ts) group can be used to promote selective halogen-lithium exchange at the C3 position, particularly when using flow chemistry techniques researchgate.net.
This protecting group-controlled approach allows for the sequential and regioselective introduction of different substituents at the C3 and C5 positions, enabling the synthesis of a wide variety of unsymmetrical 3,5-disubstituted 2-pyridones researchgate.net. Other methods for regioselective synthesis include the redox alkylation of pyridine N-oxides, which can selectively afford either 2- or 4-substituted pyridines depending on the conditions nih.govunivie.ac.at. Such strategies are vital for synthesizing specific trimethylated pyridinone isomers.
Stereoselective Approaches in Pyridinone Derivative Synthesis
While this compound itself is achiral, many of its derivatives possess stereocenters, making stereoselective synthesis essential for accessing enantiomerically pure compounds. Stereoselective methods aim to control the formation of a single stereoisomer.
One successful approach involves the nucleophilic addition of Grignard reagents to a chiral pyridinium salt derived from 4-methoxypyridine. This method allows for the stereoselective synthesis of pyridinones, which can then be used as building blocks for more complex molecules, such as the natural products (-)-barrenazine A and B. nih.govamanote.com
Another area of stereoselective synthesis involves controlling axial chirality. Atropselective synthesis of N-aryl pyridones has been achieved through a dynamic kinetic resolution process. This method can generate C–N axially chiral products, where the rotation around the C–N bond is restricted rsc.org. The success of this approach is often dependent on non-covalent interactions within the molecule that stabilize one atropisomer over the other rsc.org. These advanced stereoselective techniques are critical for preparing pyridinone derivatives with specific three-dimensional structures for applications in medicinal chemistry and materials science.
Functionalization and Derivatization Strategies of this compound
The modification of the this compound core is essential for creating a diverse range of analogues. Various synthetic strategies have been developed to introduce new functional groups and alter the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution on Pyridinone Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In the context of pyridinone rings, the reactivity is influenced by the electron-donating or withdrawing nature of the substituents and the inherent electronic properties of the heterocyclic system. The pyridine ring is generally less reactive towards electrophiles than benzene due to the electronegativity of the nitrogen atom, which deactivates the ring. For pyridones, the hydroxyl group acts as a powerful ortho/para director, guiding electrophiles to the positions ortho and para relative to it.
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile by the aromatic pi system, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. However, direct electrophilic substitution on pyridine can be challenging and often requires harsh conditions. For instance, the nitration of pyridine derivatives often requires a strongly acidic medium, which can lead to the protonation of the pyridine nitrogen, further deactivating the ring.
| Reaction | Reagents and Conditions | Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted pyridinone |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted pyridinone |
| Sulfonation | Fuming H₂SO₄ | Sulfonated pyridinone |
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyridinone Rings
Nucleophilic Additions and Substitutions in this compound Synthesis
Nucleophilic reactions are particularly effective for modifying the pyridinone ring, especially at positions activated by the ring nitrogen. Nucleophilic aromatic substitution (SNAr) is a common method for introducing various functional groups onto the pyridinone core. The C2 and C4 positions of the pyridine ring are particularly susceptible to nucleophilic attack. The presence of good leaving groups, such as halogens, at these positions facilitates the substitution reaction.
Nucleophilic addition reactions have also been explored for the synthesis of pyridinone derivatives. For example, the addition of nucleophiles to 3-substituted pyridinium salts can lead to the formation of 2,3-disubstituted 1,2-dihydropyridines, which can then be oxidized to the corresponding pyridines. The synthesis of benzonaphthyridinones has been achieved through the nucleophilic addition of amines to 2,3-pyridyne.
Cross-coupling Reactions for Pyridinone Decoration
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions are widely used for the "decoration" of pyridinone rings with various substituents. The Suzuki, Heck, and other palladium-catalyzed couplings allow for the introduction of aryl, heteroaryl, alkynyl, and alkyl groups onto the pyridinone scaffold.
For these reactions to be successful, the pyridinone ring is often functionalized with a halide or a triflate group, which can then participate in the catalytic cycle. Pyridone triflates, for instance, have been shown to be versatile reagents in palladium-catalyzed cross-coupling reactions with boronic acids and organozinc reagents. These reactions often proceed under mild conditions and offer a high degree of functional group tolerance. An unexpected C-H activation/C-C cross-coupling reaction has been observed between pyridine N-oxides and nonactivated secondary and even tertiary alkyl bromides, providing a useful method for synthesizing alkylated pyridine derivatives.
| Coupling Reaction | Catalyst | Coupling Partners | Product |
| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted pyridinone |
| Heck Coupling | Pd(OAc)₂ | Alkene | Alkenyl-substituted pyridinone |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Alkynyl-substituted pyridinone |
Table 2: Common Cross-coupling Reactions for Pyridinone Functionalization
Reductive Transformations and Hydrogenation of Pyridinone Systems
The reduction of the pyridinone ring can lead to the formation of piperidones and other saturated heterocyclic systems. Catalytic hydrogenation is a common method for achieving this transformation. The saturation of aromatic rings is generally a challenging reaction that often requires high temperatures and pressures. Various catalysts, such as platinum, palladium, and rhodium on carbon, can be employed for the hydrogenation of pyridines.
The reduction of pyridines can also be achieved using chemical reducing agents. Sodium in ethanol or ammonia can reduce pyridines to dihydro-, tetrahydro-, and finally piperidine derivatives. Pyridinium ions are readily reduced under milder conditions with sodium borohydride. An electrocatalytic hydrogenation method using a Rh/KB catalyst has been reported for the efficient conversion of pyridines to piperidines. A method for the synthesis of enantioenriched δ-lactams from oxazolidinone-substituted pyridines involves an interrupted hydrogenation mechanism.
Manipulation of Methyl and Hydroxyl Groups on the Pyridinone Core
The methyl and hydroxyl groups on the this compound core offer further opportunities for functionalization. The hydroxyl group of the pyridone tautomer can undergo various reactions, including etherification and esterification. The photochemical behavior of N-hydroxy-2(1H)-pyridone has been studied, revealing that it can serve as a source of hydroxyl radicals. The hydroxyl group of pyridones can also be converted to a triflate, which is an excellent leaving group for cross-coupling reactions.
The methyl groups can potentially be functionalized through radical halogenation followed by nucleophilic substitution, although this can be challenging due to the relative stability of the pyridine ring. The synthesis of 2,4,6-trimethylpyridin-3-ol from 2,4,6-trimethylpyridine has been achieved using resting cells of Rhodococcus jostii TMP1, demonstrating a biotechnological approach to hydroxyl group introduction.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues is of growing importance. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key strategies in green synthesis include the use of environmentally benign solvents, catalysts, and reaction conditions.
Multicomponent reactions (MCRs) are a prominent example of green chemistry, as they allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. The Guareschi–Thorpe synthesis of pyridines has been adapted to run in aqueous media, a green solvent, using ammonium carbonate as both a nitrogen source and a reaction promoter.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. An efficient and rapid microwave-assisted, solvent-free synthesis of pyridine glycosides from 2-pyridone has been reported. The use of green catalysts and one-pot multicomponent reactions under microwave irradiation in ethanol has been shown to be an environmentally friendly and efficient method for synthesizing novel pyridine derivatives.
| Green Chemistry Approach | Description | Example |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Guareschi–Thorpe synthesis of pyridines in water. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Solvent-free synthesis of pyridine glycosides. |
| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol. | Aqueous synthesis of hydroxy-cyanopyridines. |
| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. | L-proline catalyzed one-pot synthesis of 2-(1H)-pyridinone. |
Table 3: Application of Green Chemistry Principles in Pyridinone Synthesis
Solvent-free and Catalytic Approaches
The pursuit of greener chemical processes has driven the adoption of solvent-free reaction conditions and the use of catalysts to improve reaction efficiency and reduce waste. rasayanjournal.co.inmdpi.com These methods offer significant advantages, including simplified workup procedures, reduced environmental impact, and often, faster reaction times. rasayanjournal.co.in
Solvent-free synthesis, often assisted by microwave or infrared irradiation, represents a significant advancement in green chemistry. mdpi.combenthamdirect.com For instance, a green approach for synthesizing 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones has been developed using infrared irradiation in the absence of any solvent. mdpi.com This multicomponent protocol proceeds with moderate to good yields (50-75%) within a reasonable timeframe. mdpi.com Similarly, microwave-assisted solvent-free synthesis using ammonium acetate as a nitrogen source has proven effective for preparing various substituted pyridines. benthamdirect.com One-pot, solvent-free preparations of 2,4,6-triarylpyridines have been efficiently catalyzed by cobalt(II) chloride hexahydrate, which was found to be recyclable for several consecutive runs. researchgate.net
Transition metal catalysis has become a cornerstone for constructing pyridinone rings with high selectivity and efficiency. researchgate.net Various catalytic systems have been developed, each offering unique advantages for the synthesis of pyridinone analogues.
Copper Catalysis: Copper-catalyzed methods have been developed for the highly selective synthesis of 2-(1H)-pyridones through a cascade reaction involving Chichibabin-type cyclization, C(sp³)–C(sp³) cleavage, and aerobic oxidation. acs.org This approach utilizes simple and inexpensive nitrogen donors and molecular oxygen as the oxidant. acs.org
Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions to functionalize the pyridinone core. organic-chemistry.org For example, Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl or heteroaryl groups onto the pyridinone scaffold, a key step in synthesizing complex derivatives. nih.gov
Rhodium and Nickel Catalysis: These catalysts have enabled site-selective C-H functionalization on the 2-pyridone ring, allowing for direct introduction of functional groups at specific positions. rsc.org For instance, Ni/Al cooperative catalysis has been used for the C6-selective alkenylation of 2-pyridones with internal alkynes. rsc.org Rhodium catalysts have been employed for asymmetric carbometalation to produce enantioenriched 3-substituted piperidines from dihydropyridine precursors. nih.gov
These catalytic methods often provide access to a diverse range of substituted pyridinones that would be difficult to obtain through classical synthetic routes. nih.gov
| Methodology | Catalyst/Condition | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Infrared-Assisted Synthesis | Solvent-free, IR irradiation | Aldehydes, Meldrum's acid, etc. | 4-Aryl-3,4-dihydro-2(1H)-pyridones | Green approach, absence of solvent, moderate yields (50-75%). | mdpi.com |
| Copper-Catalyzed Cascade Reaction | Copper catalyst, O₂ as oxidant | Acetaldehydes, Nitrogen donors | 3,5-Diaryl-2-(1H)-pyridones | Highly selective, uses simple starting materials. | acs.org |
| Microwave-Assisted Synthesis | Solvent-free, Microwave irradiation | Aldehydes, Ketones, NH₄OAc | Substituted Pyridines | Efficient, rapid, environmentally friendly. | benthamdirect.comnih.gov |
| Cobalt-Catalyzed One-Pot Synthesis | CoCl₂·6H₂O, Solvent-free | Aryl aldehydes, Acetophenones, NH₄OAc | 2,4,6-Triarylpyridines | Recyclable catalyst, high efficiency. | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | PdCl₂(PPh₃)₂ | Brominated pyridinones, Boronic acid esters | 3,5-Disubstituted pyridin-2(1H)-ones | Versatile for C-C bond formation. | nih.gov |
| Nickel/Aluminum Cooperative Catalysis | Ni(cod)₂/P(i-Pr)₃ and AlMe₃ | 2-Pyridones, Internal alkynes | C6-Alkenylated 2-pyridones | High site-selectivity for C-H functionalization. | rsc.org |
Atom Economy and Sustainability Considerations
The principles of green chemistry are integral to modern synthetic design, with atom economy being a key metric for evaluating the efficiency of a chemical reaction. wikipedia.org Introduced by Barry Trost, atom economy measures the proportion of reactant atoms that are incorporated into the desired final product, minimizing the generation of waste. wikipedia.orgnih.gov A high atom economy signifies a more sustainable process.
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Many traditional methods for synthesizing heterocyclic compounds suffer from poor atom economy, often generating significant amounts of byproducts for every kilogram of the desired product. nih.gov In contrast, modern catalytic and solvent-free approaches are designed to maximize atom economy. nih.govsemanticscholar.org
Reactions that are inherently atom-economical include addition reactions, isomerizations, and rearrangements, where all or most of the atoms from the starting materials are retained in the product. nih.gov Multicomponent reactions (MCRs), such as those used in the solvent-free synthesis of dihydropyridones, are particularly advantageous as they combine three or more reactants in a single step to form a product that contains significant portions of all starting materials. rasayanjournal.co.inmdpi.com
Catalytic approaches significantly enhance sustainability not only by enabling reactions under milder conditions but also by improving atom economy. organic-chemistry.orgsemanticscholar.org Catalytic hydrogenation, for example, is a highly atom-economical method for reduction. nih.govwikipedia.org In the synthesis of pyridinone analogues, transition metal-catalyzed C-H functionalization offers a more atom-economical alternative to classical methods that require pre-functionalization of substrates (e.g., halogenation), a process that introduces extra steps and generates stoichiometric waste. rsc.org
The use of solvent-free conditions further contributes to the sustainability of a synthetic route. rsc.orgrsc.org Solvents constitute the largest portion of auxiliary waste in many chemical processes. nih.gov By eliminating them, solvent-free syntheses reduce environmental impact, simplify product isolation, and lower operational costs. researchgate.net
| Synthetic Strategy | Contribution to Atom Economy | Sustainability Benefits | Example Reaction Type |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High, as multiple reactant molecules are combined into a single product. | Reduces the number of synthetic steps, saving energy and materials. | One-pot synthesis of dihydropyridones. mdpi.com |
| Catalytic C-H Functionalization | Improves upon classical methods by avoiding pre-functionalization steps and the use of stoichiometric reagents. | Reduces waste, increases step economy. | Direct arylation or alkenylation of the pyridinone core. rsc.org |
| Addition Reactions | Theoretically 100% atom economy as all reactant atoms are incorporated into the product. | Maximizes material efficiency and eliminates byproducts. | Catalytic hydrogenation for reduction steps. nih.gov |
| Solvent-Free Synthesis | Does not directly affect the atom economy calculation but drastically improves the overall process mass intensity. | Eliminates solvent waste, simplifies purification, reduces energy consumption. | Microwave-assisted or IR-irradiated neat reactions. mdpi.combenthamdirect.com |
By integrating these advanced methodologies, the synthesis of this compound and its analogues can be approached with greater efficiency and a significantly reduced environmental footprint, aligning with the core tenets of green and sustainable chemistry.
Chemical Reactivity and Reaction Mechanisms of 3,5,6 Trimethylpyridin 2 1h One
Investigation of Reaction Pathways and Intermediates
The synthesis of pyridinone derivatives, including trimethylated versions, can proceed through several established pathways. One common approach involves the cyclic condensation of two precursor compounds. For instance, a tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) in the presence of a zinc catalyst can yield various 2-pyridinone derivatives. The proposed mechanism for this reaction involves the formation of a vinyl zinc bromide intermediate through a Michael addition, which then undergoes rearrangement and intramolecular ring-closing to form the pyridinone ring. frontiersin.org Another synthetic route involves the Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes, which produces substituted pyridines with high regioselectivity. researchgate.net
The reactivity of the resulting pyridinone is influenced by its aromatic character and the presence of various functional groups. The pyridinone ring can participate in electrophilic substitution reactions, and the methyl groups can be functionalized. The N-oxide functionality, if present, can make the compound susceptible to nucleophilic substitution reactions. ontosight.ai
Role of Tautomerism in 3,5,6-Trimethylpyridin-2(1H)-one Reactivity (Pyridone-Pyridinol Equilibrium)
A critical aspect of the reactivity of this compound is its existence in a tautomeric equilibrium with its corresponding hydroxypyridine form, 3,5,6-trimethylpyridin-2-ol. This phenomenon, known as pyridone-pyridinol tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms. wikipedia.org
The position of this equilibrium is influenced by several factors, including the solvent and the electronic nature of the substituents on the ring. Generally, the pyridone form is favored, particularly in polar solvents and under physiological conditions. frontiersin.orgresearchgate.net This preference is significant as the two tautomers exhibit different chemical properties. The pyridone form has a reactive carbonyl group, while the pyridinol form possesses a hydroxyl group, which can act as a nucleophile or be deprotonated. The dominance of the pyridone tautomer implies that reactions will primarily involve the carbonyl group and the N-H bond.
Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the energy difference between the two tautomers is small. researchgate.net The preference for one form over the other can be influenced by factors such as steric hindrance and hyperconjugation. researchgate.net For instance, density functional theory (DFT) calculations have been used to investigate the gas-phase thermal tautomerization, providing insights into the geometric structures, dipole moments, and HOMO-LUMO energy gaps of the tautomers. researchgate.net
Mechanistic Studies of Intramolecular Cyclizations Involving Pyridinone Precursors
The synthesis of the pyridinone ring often involves intramolecular cyclization reactions. A notable example is the Dieckmann cyclization, which is an intramolecular Claisen condensation. youtube.com This reaction is effective for forming five- or six-membered rings. youtube.com The mechanism involves the formation of an enolate, which then attacks an ester group within the same molecule to form a cyclic β-keto ester. youtube.com Subsequent hydrolysis and decarboxylation can yield the desired cyclic ketone.
Another method involves the (3+3)-annulation of nitrile imines with α-amino esters to synthesize trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov While not directly forming a pyridinone, this demonstrates a cyclization strategy that could be adapted. The reaction proceeds by trapping in situ generated nitrile imines with the α-amino ester. nih.gov
The intramolecular cyclization of a delta-hydroxy acid to a delta-lactone provides another example of ring formation. youtube.com This process involves the nucleophilic attack of the hydroxyl group on the carboxylic acid group within the same molecule, leading to ring closure and the expulsion of a water molecule. youtube.com Such mechanistic principles are fundamental to understanding the formation of various heterocyclic rings, including the pyridinone scaffold.
Kinetic and Thermodynamic Aspects of Pyridinone Transformations
The study of the kinetics and thermodynamics of pyridinone transformations provides crucial information about reaction feasibility, rates, and mechanisms. For the 2-hydroxypyridine/2-pyridone tautomerization, theoretical calculations have been employed to determine the activation energies for both intramolecular and intermolecular proton transfer. researchgate.net The gas-phase tautomerization via a 1,3-proton shift has a high activation barrier, while the interconversion through a mixed dimer has a significantly lower barrier. researchgate.net
Kinetic models are also used to study phase transitions in solid-state transformations of related compounds. researchgate.net For example, the transformation of one polymorph to another can be analyzed using various solid-state kinetic models to determine the activation energy of the process. researchgate.net
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are essential for evaluating the feasibility and pathways of chemical reactions. nih.gov For instance, a positive enthalpy change indicates that heat is absorbed by the system, while the change in Gibbs free energy determines the spontaneity of a reaction. nih.gov These principles are applicable to the various reactions that this compound can undergo.
Radical Reactions and Their Influence on this compound Chemistry
The photolysis of trimethylpyridine isomers at 266 nm has been shown to result in the dissociation of a methyl group, forming a methyl radical. acs.org The translational energy distribution of the methyl radical suggests that the bond dissociation occurs on a longer timescale compared to rotational reorientation. acs.org This dissociative ionization is favored due to the lowering of the {sp²}C–C{sp³} bond energy in the cationic ground state relative to the neutral ground state. acs.org
Radical cascade reactions of aza-1,6-enyne compounds using allyltributyltin have also been studied. researchgate.net These reactions proceed via a free-radical chain mechanism, where an intermediate alkyl radical attacks a second olefinic bond to form a cyclic product. researchgate.net While not directly involving this compound, these studies provide insight into the potential for radical-mediated cyclizations in similar systems.
Photochemical and Electrochemical Reactivity of Trimethylpyridinones
The photochemical reactivity of trimethylpyridines has been investigated, particularly the dissociative photoionization leading to the formation of a methyl radical upon UV excitation. acs.org The process is attributed to a [1 + 1 + 1] three-photon absorption, leading to dissociation in the cationic ground state. acs.org
The electrochemical properties of pyridinone derivatives are also of interest. The presence of the electron-withdrawing nitro groups in compounds like 1-Methyl-3,5-dinitro-1H-pyridin-2-one significantly influences its chemical behavior and potential applications. smolecule.com The electron-deficient nature of such rings makes them susceptible to certain electrochemical reactions. While specific studies on the electrochemical reactivity of this compound are not detailed in the provided context, the general principles of pyridinone chemistry suggest that it would undergo oxidation and reduction reactions at the pyridinone ring and its substituents.
Computational and Theoretical Investigations of 3,5,6 Trimethylpyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, enabling the detailed study of molecules like 3,5,6-trimethylpyridin-2(1H)-one. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
The electronic structure, which governs the molecule's chemical behavior, is also elucidated through DFT. By calculating the distribution of electron density, researchers can identify regions of high and low electron concentration, offering clues about the molecule's reactivity and intermolecular interactions. nih.gov
Below is a table showcasing typical geometric parameters for a pyridinone-like structure, optimized using DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.42 | |
| C-N (ring) | 1.34 - 1.38 | |
| C=O | ~1.23 | |
| N-H | ~1.01 | |
| C-C-N (ring) | 118 - 123 | |
| C-N-C (ring) | 117 - 122 | |
| O=C-N | ~125 |
Note: These are representative values and the actual calculated values for this compound may vary depending on the specific computational method and basis set used.
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. Conversely, the hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. nih.govresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ossila.comirjweb.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov The HOMO-LUMO gap can be experimentally correlated with UV-Vis spectroscopy measurements. ossila.comschrodinger.com
| Parameter | Energy (eV) |
| EHOMO | Calculated Value |
| ELUMO | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
Note: The specific energy values are dependent on the computational method employed.
Fukui Functions and Global Reactivity Descriptors
Fukui functions and global reactivity descriptors provide a quantitative measure of a molecule's reactivity at different atomic sites. researchgate.netresearchgate.net Fukui functions, derived from DFT, identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netrsc.org
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.net
Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.
Hardness (η): Measures the resistance to a change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors provide a powerful framework for understanding and predicting the chemical behavior of this compound in various chemical environments. researchgate.net
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting ability |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure and electronic properties. researchgate.netnih.govnih.gov
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing these calculated shifts with experimental spectra aids in the assignment of peaks and confirms the molecular structure. mdpi.comsemanticscholar.org
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the peaks in an Infrared (IR) spectrum. While there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve good agreement with experimental data. nih.gov This analysis helps in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov These calculations determine the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the electronic transitions.
Thermodynamic Property Calculations
Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule in its ground state. nist.govdtic.mil These properties, such as enthalpy, entropy, and Gibbs free energy, are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.
By calculating the vibrational frequencies, it is possible to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy at a given temperature. nist.gov These calculations provide a theoretical basis for understanding the thermodynamic behavior of this compound.
| Thermodynamic Property | Calculated Value | Unit |
| Enthalpy of Formation | Calculated Value | kJ/mol |
| Standard Entropy | Calculated Value | J/(mol·K) |
| Heat Capacity (Cp) | Calculated Value | J/(mol·K) |
Note: These values are typically calculated for standard conditions (298.15 K and 1 atm).
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a virtual window into the time-dependent behavior of molecules, revealing conformational changes and interactions with surrounding molecules.
Conformational Dynamics and Stability of this compound in Various Environments
The conformational landscape of a molecule is crucial for its function. For this compound, the pyridinone ring itself is relatively rigid, but the orientation of the methyl groups and the N-H bond can fluctuate. MD simulations can track these movements over time in different environments, such as in a vacuum, in aqueous solution, or in non-polar solvents.
In a vacuum, the molecule's dynamics are governed by its internal energy. In solution, interactions with solvent molecules become critical. For instance, in water, hydrogen bonding between the pyridinone's carbonyl oxygen and N-H group with water molecules would significantly influence its conformational preferences and stability. The hydrophobic methyl groups would likely influence the local water structure. In a non-polar solvent, these hydrogen bonding interactions would be absent, potentially leading to different stable conformations. Studies on related heterocyclic systems have shown that even subtle changes in substituent positions can alter the conformational equilibrium. nih.gov
The stability of different conformers can be assessed by analyzing the potential energy of the system throughout the simulation. The most frequently observed conformations represent the most stable states under the given conditions.
Intermolecular Interactions and Solvent Effects on Pyridinone Structures
The chemical environment plays a pivotal role in the behavior of pyridinone structures, particularly concerning tautomerism. Pyridin-2(1H)-ones can exist in equilibrium with their tautomeric form, 2-hydroxypyridines. The position of this equilibrium is highly sensitive to the solvent. rsc.orgnih.gov
In polar protic solvents like water, the lactam form (pyridin-2(1H)-one) is generally favored due to strong hydrogen bonding interactions with the solvent. nih.gov Computational studies on 3-pyridone have shown that a network of water molecules is necessary to solvate the polar centers of the tautomers. nih.govelsevierpure.com For this compound, the carbonyl group and the N-H group are key sites for hydrogen bonding. MD simulations can quantify these interactions by calculating radial distribution functions and the number of hydrogen bonds over time.
In contrast, non-polar solvents tend to favor the less polar lactim tautomer (2-hydroxy-3,5,6-trimethylpyridine). The methyl groups on the pyridinone ring of the target compound would further enhance its solubility in non-polar environments. The interplay between the polar pyridinone core and the non-polar methyl groups would lead to complex solvation shell structures, which can be meticulously analyzed using MD simulations.
Molecular Docking and Virtual Screening (Mechanistic/Binding Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site.
Ligand-Target Interactions at the Molecular Level
While no specific molecular docking studies targeting this compound are readily available, studies on other pyridinone derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, pyridinone analogs have been docked into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase and have shown potential as protein tyrosine kinase inhibitors. nih.govfrontiersin.org
The key interactions that typically drive the binding of pyridinone-based ligands include:
Hydrogen Bonding: The carbonyl oxygen of the pyridinone ring is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. These can form crucial interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The methyl groups of this compound would likely engage in hydrophobic interactions with non-polar residues in a binding pocket.
π-π Stacking: The aromatic pyridinone ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Binding Mode Analysis and Computational Affinity Prediction
Following a docking simulation, the resulting binding poses are analyzed to understand the specific interactions and to predict the binding affinity. The binding mode describes the precise orientation and conformation of the ligand within the binding site. Different scoring functions are used to estimate the binding energy, which is a proxy for binding affinity. scirp.org
For this compound, a detailed binding mode analysis would involve identifying all interacting residues and the types of interactions (hydrogen bonds, hydrophobic, electrostatic). The distances and angles of these interactions would be measured to assess their strength.
Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | N-H group | Asp, Glu, Ser, Thr, Main-chain Carbonyl |
| Hydrogen Bond Acceptor | Carbonyl oxygen | Lys, Arg, His, Ser, Thr, Main-chain Amide |
| Hydrophobic | 3,5,6-Trimethyl groups | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| π-π Stacking | Pyridinone ring | Phe, Tyr, Trp, His |
Computational affinity predictions, while not always perfectly accurate, are invaluable for ranking potential drug candidates in virtual screening campaigns. The predicted binding affinity of this compound would be compared to that of known inhibitors of a target protein to gauge its potential efficacy.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. nih.gov
For this compound, QSPR models could be developed to predict a wide range of physicochemical properties, such as:
Solubility: The ability of the compound to dissolve in a particular solvent.
Boiling Point: The temperature at which the compound transitions from a liquid to a gas.
LogP: A measure of the compound's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.
Toxicity: The potential of the compound to cause adverse effects.
To build a QSPR model, a dataset of compounds with known properties is required. For pyridinone derivatives, one could compile a list of various substituted pyridinones and their experimentally measured properties. researchgate.net Then, for each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Based on the 2D structure (e.g., connectivity indices, topological indices).
3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular surface area, volume).
Table 2: Examples of Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | Surface available for interaction |
| Electronic | Dipole Moment | Polarity of the molecule |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the predictive model. researchgate.net Such a model could then be used to predict the properties of this compound and other new pyridinone derivatives, guiding their synthesis and experimental testing. scispace.commdpi.com
Structure Activity Relationship Sar Studies of 3,5,6 Trimethylpyridin 2 1h One Derivatives Mechanistic Focus
Design and Synthesis of 3,5,6-Trimethylpyridin-2(1H)-one Analogues for SAR Exploration
The exploration of structure-activity relationships (SAR) for this compound begins with the strategic design and synthesis of a diverse library of analogues. The pyridinone scaffold is a privileged structure in medicinal chemistry, offering multiple positions for chemical modification to modulate physicochemical properties like polarity, lipophilicity, and hydrogen bonding capacity. nih.gov These properties are critical for a molecule's ability to cross cell membranes, interact with therapeutic targets, and maintain stability. nih.govontosight.ai
General synthetic strategies for pyridinone derivatives typically follow two main pathways: the modification of a pre-existing pyridine (B92270) ring or the cyclization of acyclic precursors. nih.govfrontiersin.org For creating analogues of this compound, chemists introduce a variety of substituents at the available positions on the pyridinone ring. For instance, modifications at the N1, C3, C4, and C5 positions are common strategies to explore the chemical space around the core scaffold. nih.gov
A key approach involves the synthesis of derivatives with different functional groups to probe interactions with biological targets. For example, studies on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues involved the synthesis of various amido scaffolds to investigate their potential as anti-inflammatory agents. researchgate.netnih.gov Similarly, the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ol and its derivatives was undertaken to develop selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. nih.gov The design of these analogues is often guided by computational modeling and a deep understanding of the target's binding site. researchgate.netarizona.edu
The synthesis of these analogues can be complex, often involving multi-step procedures. For instance, the creation of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives involved combining 3,5-dimethoxy-2,6-dihalobenzyl bromides with 6-bromo-2,4,5-trimethylpyridin-3-ol, followed by a palladium-catalyzed amination reaction with various aromatic amines. nih.gov Such synthetic routes allow for the systematic introduction of diverse chemical functionalities, which is essential for a thorough SAR exploration.
Elucidating the Influence of Substituents on Molecular Target Interaction
The substituents on the this compound core play a pivotal role in determining the molecule's interaction with its biological target. The pyridinone ring itself can act as both a hydrogen bond donor and acceptor, facilitating strong binding to target proteins. nih.govnih.gov The nature, size, and position of appended functional groups can fine-tune these interactions, leading to enhanced potency and selectivity.
Studies have shown that specific substituents can significantly enhance biological activity. For example, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on pyridine derivatives has been found to increase their antiproliferative activity against cancer cell lines. nih.govmdpi.com Conversely, the introduction of bulky groups or halogen atoms often leads to a decrease in activity, likely due to steric hindrance or unfavorable electronic effects within the target's binding pocket. nih.govmdpi.com
The pyridone core can function as a central scaffold, orienting the substituents into specific cavities within the binding site of a receptor. nih.gov In the context of cannabinoid receptor 2 (CB2R) ligands, the pyridone core positions its substituents to engage in hydrophobic and π-π stacking interactions with key amino acid residues like V113, V261, M265, F117, and F183. nih.gov
The electronic properties of substituents also have a profound impact. An intermolecular interaction can significantly influence the electronic properties of the active group, especially when the substituent is highly electron-withdrawing. rsc.org The strength of the interaction between a ligand and its receptor, known as affinity, is determined by the complementary functional groups on both molecules. youtube.com For instance, the peptide bond formation between an amino group on a ligand and a carboxylic group on a receptor, or hydrogen bonding between hydroxyl groups, are critical for establishing high-affinity binding. youtube.com
Mechanistic Investigations of Pyridinone Derivatives in Molecular Pathways
Understanding how pyridinone derivatives function at a molecular level requires detailed mechanistic investigations into their effects on various cellular pathways. These studies reveal how structural modifications translate into specific biological responses.
Enzyme Inhibition Mechanism Studies
Pyridinone derivatives have been identified as inhibitors of a wide range of enzymes, playing crucial roles in various diseases. nih.govfrontiersin.org Their mechanism of inhibition is often dependent on the specific enzyme and the chemical structure of the inhibitor. For instance, in the case of Pim-1 kinase, a proto-oncogene serine/threonine-protein kinase implicated in cancer, substituted pyridone inhibitors have been shown to bind within the ATP-binding site. researchgate.net The high potency of these inhibitors is attributed to a complex hydrogen bond network involving the pyridone inhibitor, two water molecules, and the catalytic core of the enzyme. researchgate.net
Similarly, pyridinone derivatives have been designed as mutant-specific inhibitors of isocitrate dehydrogenase (IDH), an enzyme involved in cancer metabolism. nih.govfrontiersin.org By employing a "scaffold hopping" approach from a known ligand, researchers developed pyridinone quinolinones that exhibited improved potency and solubility, targeting the mutated form of the enzyme. nih.govfrontiersin.org
The following table summarizes the enzyme inhibitory activities of some pyridinone derivatives:
| Enzyme Target | Pyridinone Derivative Type | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Pim-1 Kinase | Substituted Pyridones | Binds to the ATP-binding site, forming a hydrogen bond matrix with the catalytic core. | researchgate.net |
| Isocitrate Dehydrogenase (IDH) | Pyridinone Quinolinones | Acts as a mutant-specific inhibitor, designed through scaffold hopping to improve potency and solubility. | nih.govfrontiersin.org |
| Protein Tyrosine Kinases | Pyridinone-containing molecules | Acts as a specific inhibitor, targeting the kinase domain. | frontiersin.org |
| Histone Deacetylase (HDAC) | Pyridinone-containing molecules | Specifically arrests the enzyme's activity. | frontiersin.org |
Receptor Binding Affinity and Specificity of Pyridinone Ligands
The affinity of a ligand for its receptor is a measure of the strength of their association and is directly related to the chemical structure of the ligand. youtube.com The functional groups on the pyridinone derivative must be complementary to the binding domains on the receptor protein, which are typically composed of different amino acid residues. youtube.com For example, a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues revealed that these compounds could dually inhibit signaling pathways induced by TNF-α and IL-6, suggesting interaction with receptors or downstream components of these pathways. nih.gov
Modulation of Molecular Pathways by this compound Analogues
Analogues of this compound can modulate various molecular pathways, leading to their observed biological effects. For instance, certain pyridazinone derivatives, which are structurally related to pyridinones, have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) transcriptional pathway. nih.govresearchgate.net This pathway is a critical regulator of the inflammatory response.
Furthermore, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have demonstrated the ability to inhibit the adhesion of monocytes to colon epithelial cells induced by both tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov This suggests that these compounds can interfere with the signaling cascades initiated by these pro-inflammatory cytokines. In another example, a 4-amino-2-pyridone derivative was found to inhibit the SREBP2 pathway, which is involved in cholesterol metabolism. unipd.it
Correlation of Structural Features with Specific Biological Activities at a Mechanistic Level
A detailed analysis of SAR allows for the correlation of specific structural features of this compound analogues with their biological activities at a mechanistic level.
Antimicrobial Mechanisms: For antimicrobial activity, the position of the nitrogen atom within the pyridine ring can be crucial, as it influences the molecule's electronic properties and potential interactions with bacterial targets. mdpi.com Some pyridinol derivatives exhibit activity primarily against Gram-positive bacteria, leading to the hypothesis that their mechanism involves integration into and disruption of the bacterial cell membrane. mdpi.com The lipophilicity of the molecule also plays a role, with highly lipophilic analogues sometimes showing reduced activity. mdpi.com
Anticancer Mechanisms: In the context of anticancer activity, the presence of specific functional groups is a strong determinant of efficacy. As mentioned, -OMe, -OH, -C=O, and -NH2 groups tend to enhance antiproliferative effects, while bulky or halogen substituents are often detrimental. nih.govmdpi.com One proposed mechanism for the anticancer action of pyridine derivatives is the ability of the heterocyclic nitrogen atom to form hydrogen bonds with DNA, thereby interfering with replication and transcription. irjet.net
Anti-inflammatory Mechanisms: For anti-inflammatory activity, some pyridazinone derivatives have been reported to act as inhibitors of cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory cascade. nih.govsemanticscholar.orgresearchgate.net Interestingly, some pyridinone-based compounds that are agonists for N-formyl peptide receptors (FPRs) also show anti-inflammatory properties. However, studies suggest that their anti-inflammatory effects might be mediated through FPR-independent pathways, as there is little correlation between their FPR agonist activity and their ability to inhibit LPS-induced NF-κB activation. nih.govresearchgate.net The dual inhibition of TNF-α and IL-6 signaling by N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues provides another mechanistic avenue for their anti-inflammatory effects in conditions like inflammatory bowel disease. nih.gov
The following table provides a summary of the structure-activity relationships for different biological activities:
| Biological Activity | Favorable Structural Features | Unfavorable Structural Features | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Antimicrobial | Optimal nitrogen position in the pyridine ring, moderate lipophilicity. | High lipophilicity. | Integration into and disruption of the bacterial cell membrane. | mdpi.com |
| Anticancer | -OMe, -OH, -C=O, -NH2 groups. | Halogen atoms, bulky groups. | Hydrogen bonding with DNA; inhibition of key kinases like Pim-1. | nih.govmdpi.comresearchgate.netirjet.net |
| Anti-inflammatory | Amido scaffolds, specific substitutions leading to dual TNF-α/IL-6 inhibition. | - | Inhibition of COX-2; modulation of NF-κB pathway; dual inhibition of TNF-α and IL-6 signaling. | nih.govnih.govsemanticscholar.orgresearchgate.net |
Advanced Applications of 3,5,6 Trimethylpyridin 2 1h One in Materials Science and Catalysis
Polymer Chemistry and Material Engineering Applications
The unique structure of 3,5,6-Trimethylpyridin-2(1H)-one, featuring a heterocyclic ring with methyl substituents and a reactive ketone group, suggests its potential as a valuable component in polymer science. However, current scientific literature does not extensively document its direct application in polymer synthesis and material engineering. The following sections discuss the theoretical and potential applications based on the known reactivity of similar pyridinone structures.
This compound as Monomers or Building Blocks in Polymer Synthesis
Theoretically, this compound could serve as a monomer or a co-monomer in various polymerization reactions. Its structure contains functionalities that could be exploited for incorporation into a polymer backbone. For instance, the lactam-lactim tautomerism of the pyridinone ring and the presence of the N-H bond could allow for its participation in step-growth polymerization reactions, such as polycondensation. However, a review of the current scientific literature reveals a lack of specific studies detailing the polymerization of this compound. The synthesis of polymers from other cyclic monomers, such as cyclic methacrylate (B99206) tetrahydropyrimidinones, has been successfully carried out, suggesting that similar pathways could be explored for pyridinone-based monomers. mdpi.com
Incorporation of Pyridinone Moieties for Enhanced Polymer Properties
Table 1: Potential Effects of Pyridinone Moiety Incorporation on Polymer Properties
| Property | Potential Enhancement | Rationale |
| Thermal Stability | Increased | The rigid heterocyclic ring structure can increase the degradation temperature. |
| Mechanical Strength | Increased | The stiffness of the pyridinone unit can contribute to a higher tensile strength and modulus. |
| Adhesion | Improved | The polar nature and hydrogen bonding capability of the pyridinone group can enhance bonding to various substrates. |
| Chemical Resistance | Modified | The heterocyclic ring may alter the polymer's susceptibility to chemical attack. |
This table is based on theoretical considerations and data from related polymer systems, as specific experimental data for this compound containing polymers is not widely available in the reviewed literature.
Design of Functional Polymers Incorporating this compound
The design of functional polymers is a significant area of materials science, aiming to create materials with specific, tailored properties. The incorporation of this compound into a polymer architecture could lead to the development of functional materials with unique characteristics. For example, the pyridinone moiety could act as a coordination site for metal ions, leading to the creation of metallopolymers with interesting optical, electronic, or catalytic properties. Furthermore, the specific substitution pattern of the trimethylpyridinone ring could be modified to fine-tune the properties of the resulting polymer. While the synthesis of functional polymers incorporating terpyridine metal complexes has been reported, similar research specifically focused on this compound is not yet prevalent in the scientific literature. nih.gov
Nanotechnology Applications of this compound Derivatives
The application of nanotechnology spans numerous scientific and technological fields, and the functionalization of nanomaterials is key to unlocking their full potential. While direct applications of this compound in nanotechnology are not extensively documented, its derivatives could theoretically be used to modify the surface of nanoparticles, leading to novel functionalities. The pyridinone group could serve as a capping agent or a linker to attach other molecules to the nanoparticle surface. Such functionalized nanoparticles could find use in areas like sensing, catalysis, and biomedical applications. For instance, functionalized graphene nanomaterials have shown enhanced performance in various fields. mdpi.com The synthesis of pyridoneimine-functionalized dendrimers has also been reported, indicating the feasibility of incorporating pyridone-like structures into nanoscale architectures. nih.govcnr.it
Catalytic Roles of this compound and its Derivatives
The field of catalysis has seen significant advancements through the design of novel ligands for transition metal complexes. Pyridinone-based structures have emerged as a versatile class of ligands due to their unique electronic and steric properties.
Pyridinone-based Ligands in Transition Metal Catalysis
Pyridinone derivatives can act as ligands for a variety of transition metals, forming stable complexes that can catalyze a range of chemical transformations. The deprotonated form of a hydroxypyridinone can coordinate to a metal center through both the nitrogen and oxygen atoms, acting as a bidentate chelating ligand. This chelation effect often leads to enhanced stability and catalytic activity of the metal complex.
Research has shown that transition metal complexes with pyridinone-type ligands can be effective catalysts in various reactions. For example, copper(II) complexes with pyridinone-based ligands have been investigated for their catalytic activity in oxidation reactions. cnr.it The design of multifunctional ligands, which can actively participate in the catalytic cycle beyond simply coordinating to the metal, is a growing area of interest. nih.gov While these studies highlight the potential of the pyridinone scaffold in catalysis, specific research detailing the catalytic applications of this compound as a ligand is limited in the currently available literature. The selective oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate for Vitamin E synthesis, has been achieved using heterogeneous cobalt catalysts, indicating the relevance of trimethyl-substituted aromatic compounds in catalytic processes. researchgate.net
Table 2: Examples of Catalytic Applications of Pyridinone-based Ligands
| Metal | Ligand Type | Catalytic Application | Reference |
| Copper(II) | Pyridinone-based | Oxidation of catechols | cnr.it |
| Various | Multifunctional pyridinone | General transition metal catalysis | nih.gov |
| Cobalt | Heterogeneous catalyst | Oxidation of trimethylphenol | researchgate.net |
This table provides examples of the catalytic use of the broader class of pyridinone ligands, as specific catalytic studies focused on this compound are not widely reported.
Organocatalysis Mediated by Trimethylpyridinones
While the broader class of pyridinones has emerged as a versatile scaffold in the realm of organocatalysis, specific and detailed research on the catalytic applications of this compound remains a developing area of investigation. The foundational 2-pyridone structure is known to catalyze a variety of proton-dependent reactions. wikipedia.org However, the influence of the triple methyl substitution on the catalytic activity of the pyridinone ring is a subject that warrants further exploration to be fully understood.
The catalytic prowess of 2-pyridone and its derivatives often stems from their ability to act as bifunctional catalysts through tautomerization, facilitating proton transfer in reactions such as the aminolysis of esters. wikipedia.org This catalytic behavior is significantly influenced by the electronic and steric nature of substituents on the pyridinone ring. For instance, the introduction of electron-withdrawing groups, such as halogens at the 6-position, has been shown to enhance the catalytic activity of 2-pyridones in ester aminolysis. rsc.org This enhancement is attributed to an increase in the acidity of the N-H group, which in turn activates the ester moiety more effectively. rsc.org
Although direct studies focusing on this compound as an organocatalyst are not extensively documented, the catalytic activity of structurally related pyridinone derivatives provides a basis for predicting its potential applications. The exploration of pyridinone derivatives in various catalytic reactions continues to be an active field of research, with a focus on designing catalysts with tailored activity and selectivity. nih.govnih.gov
To illustrate the catalytic potential within the pyridinone family, the following table summarizes the performance of related pyridinone catalysts in representative reactions.
| Catalyst | Reaction | Substrates | Yield (%) | Enantiomeric Excess (%) | Reference |
| 6-chloro-2-pyridone | Ester Aminolysis | L-leucine ethyl ester hydrochloride and an amine | 66 | 92 | rsc.org |
| 2-Pyridone | Ester Aminolysis | L-leucine ethyl ester hydrochloride and an amine | 21 | Not Reported | rsc.org |
Table 1: Catalytic Activity of Selected Pyridinone Derivatives
The data clearly indicates that substitutions on the pyridinone ring can have a profound impact on catalytic efficiency. The superior performance of 6-chloro-2-pyridone over the parent 2-pyridone in ester aminolysis highlights the importance of substituent effects. rsc.org Future research into the organocatalytic applications of this compound will be crucial in delineating the specific contributions of its trimethyl substitution pattern and unlocking its full potential in materials science and catalysis.
Report on the Availability of Scientific Literature for this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the requested domains of environmental chemistry and analytical method development.
Extensive queries for data pertaining to the mechanistic studies of its environmental fate, degradation pathways, and advanced methods for its trace analysis did not yield specific results for this particular compound. The available scientific literature focuses on broader categories of related substances or on structurally similar but distinct molecules.
The majority of closely related research concerns the compound 3,5,6-trichloro-2-pyridinol (TCP) , a major degradation product of the insecticide chlorpyrifos. There is a substantial body of work on the environmental fate and analytical detection of TCP, which should not be confused with the requested trimethylated compound.
Due to the absence of specific research findings for this compound in the public domain, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content requirements.
Based on a comprehensive search for scientific literature, there is currently no specific information available for the chemical compound "this compound" regarding its supramolecular chemistry and non-covalent interactions. Detailed research findings, including crystal structure data, analyses of pi-stacking phenomena, host-guest chemistry, or self-assembly architectures directly involving this specific compound, could not be located in the available resources.
Therefore, it is not possible to provide a detailed article on the requested topics of Hydrogen Bonding Networks, Pi-Stacking Interactions, Host-Guest Chemistry, and Self-Assembly that focuses solely on this compound.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings
While dedicated research on 3,5,6-trimethylpyridin-2(1H)-one is limited, the academic contributions to the broader class of substituted pyridinones provide a foundational context. Research has primarily focused on the synthesis and potential therapeutic applications of structurally similar compounds.
A notable area of investigation involves the synthesis of N-substituted and hydroxy-pyridinone derivatives. For instance, a US patent details the preparation of 1-hydroxy-2-pyridones, including 1-hydroxy-3,4,6-trimethyl-2-pyridone, by reacting unsaturated δ-keto esters with hydroxylamine (B1172632) followed by cyclization. google.com These compounds have been explored for their antimycotic properties. google.com
More recently, significant academic work has been conducted on analogues, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide. A 2021 study highlighted the synthesis and evaluation of these analogues as potential agents for treating inflammatory bowel disease (IBD). nih.gov The parent compound of this series demonstrated inhibitory activity against the adhesion of monocytes to colon epithelial cells induced by TNF-α and IL-6, which are key pro-inflammatory cytokines in IBD. nih.gov This research underscores the potential of the trimethyl-substituted pyridinone scaffold in the development of novel therapeutics. nih.govresearchgate.net
The synthesis of related trimethyl-substituted pyridines, such as 2,3,5-trimethylpyridine, has also been a subject of academic inquiry, with studies optimizing reaction conditions to improve yields. While not directly focused on the pyridinone, this research contributes to the broader understanding of the chemistry of trimethyl-substituted pyridine (B92270) rings.
| Compound Class | Key Research Finding | Potential Application | Reference |
| 1-Hydroxy-2-pyridones | Synthesis from unsaturated δ-keto esters and hydroxylamine. | Antimycotic agents | google.com |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues | Inhibition of TNF-α and IL-6 induced cell adhesion. | Inflammatory Bowel Disease (IBD) therapeutics | nih.govresearchgate.net |
| 2,3,5-trimethylpyridine | Optimization of synthesis from 3-amino-2-methylpropenal and methylethylketone. | Precursor for chemical synthesis |
Unexplored Research Avenues and Emerging Trends for this compound
The landscape of research specifically targeting this compound remains largely uncharted, presenting numerous opportunities for novel investigations.
Fundamental Synthesis and Characterization: A primary unexplored avenue is the development and optimization of synthetic routes specifically for this compound. Detailed characterization of its physicochemical properties using modern spectroscopic and crystallographic techniques is essential to build a foundational understanding of the molecule.
Exploration of Biological Activity: Drawing inspiration from the anti-inflammatory properties of its analogues, a significant emerging trend would be the systematic evaluation of this compound for a range of biological activities. nih.govresearchgate.net This could include screening for anti-inflammatory, antimicrobial, and anticancer properties. The inhibitory potential against various enzymes and protein-protein interactions represents a vast area for discovery.
Catalytic Applications: The potential of pyridinone scaffolds in coordination chemistry and catalysis is an area ripe for exploration. Investigating the ability of this compound to act as a ligand for transition metals could lead to the development of novel catalysts for organic transformations.
Materials Science: The incorporation of the this compound moiety into larger polymeric structures or functional materials is another unexplored domain. Its specific substitution pattern may impart unique optical or electronic properties to such materials.
Potential for Interdisciplinary Research Collaborations
The multifaceted nature of this compound provides a fertile ground for interdisciplinary collaborations.
Medicinal Chemistry and Pharmacology: A synergistic collaboration between synthetic organic chemists and pharmacologists is crucial for exploring the therapeutic potential of this compound. Chemists can design and synthesize a library of derivatives, while pharmacologists can conduct in-vitro and in-vivo testing to identify lead compounds for drug discovery programs, particularly in the context of inflammatory diseases. nih.govresearchgate.net
Computational Chemistry and Crystallography: Collaboration with computational chemists can provide valuable insights into the structure-activity relationships of this compound and its derivatives. Theoretical modeling can predict binding affinities to biological targets, guiding synthetic efforts. X-ray crystallographers can provide definitive structural information, validating computational models.
Materials Science and Engineering: Partnerships with materials scientists could lead to the development of novel functional materials. For example, the incorporation of this pyridinone into polymers could be explored for applications in electronics, sensing, or drug delivery.
Theoretical Predictions and Experimental Validation in Future Studies
Future research on this compound would greatly benefit from a close interplay between theoretical predictions and experimental validation.
Predicting Biological Targets: Computational docking studies can be employed to screen this compound against a wide array of biological targets, such as kinases and other enzymes implicated in disease. These predictions can then be experimentally validated through enzymatic assays and other biological screening methods. For example, based on the activity of its analogues, one could predict and then test its efficacy as a dual inhibitor of TNF-α and IL-6 signaling pathways. nih.gov
Understanding Reaction Mechanisms: Theoretical calculations can be used to elucidate the mechanisms of potential synthetic routes to this compound, helping to optimize reaction conditions and improve yields. These theoretical pathways can then be tested and refined in the laboratory.
Designing Novel Analogues: Structure-based drug design, guided by computational modeling, can be used to predict modifications to the this compound scaffold that would enhance its biological activity or other desired properties. These novel, computationally designed analogues can then be synthesized and their properties experimentally verified, creating a feedback loop for further optimization.
Q & A
Q. What are the optimal synthetic routes for preparing 3,5,6-trimethylpyridin-2(1H)-one and its derivatives?
The synthesis typically involves multi-step reactions starting with substituted pyridinones. For example, this compound (compound 7 ) is synthesized via palladium-catalyzed hydrogenation of halogenated precursors (e.g., 4-bromo-3,5,6-trimethylpyridin-2(1H)-one) under mild conditions (60–80°C), yielding 73% purity . Key intermediates like 4-chloro and 4-bromo derivatives are prepared using phosphorus pentachloride (PCl₅) or phosphorus tribromide (PBr₃), respectively, with yields ranging from 65% to 95% . Methodological optimization includes solvent selection (e.g., dioxane or ethanol) and temperature control to minimize side reactions.
Q. How can structural characterization of this compound be reliably performed?
Structural confirmation requires a combination of ¹H NMR , ¹³C NMR , and mass spectrometry . For instance, the parent compound exhibits distinct methyl proton signals at δ 2.1–2.4 ppm (singlets for C3, C5, and C6 methyl groups) in CDCl₃ . Mass spectra typically show a molecular ion peak at m/z corresponding to the molecular formula (C₈H₁₁NO, calculated m/z 137.09). X-ray crystallography is recommended for resolving ambiguities in regiochemistry, particularly for halogenated derivatives .
Q. What safety protocols are critical when handling this compound?
While specific toxicity data for the trimethyl derivative is limited, structurally related chlorinated pyridinones (e.g., 3,5,6-trichloropyridin-2(1H)-one) show moderate toxicity (rat LD₅₀: 800 mg/kg) and reproductive effects in animal models . Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and skin contact. Waste disposal should follow guidelines for halogenated organics.
Advanced Research Questions
Q. How does substituent regiochemistry influence the reactivity of this compound in electrophilic substitution reactions?
The methyl groups at C3, C5, and C6 create steric hindrance, directing electrophiles to the C4 position. For example, bromination with PBr₃ selectively yields 4-bromo-3,5,6-trimethylpyridin-2(1H)-one (6b ) at 93% yield . Computational studies (DFT) suggest that electron-donating methyl groups deactivate the ring, favoring para-substitution due to lower activation energy at C4 compared to meta positions . This regioselectivity is critical for designing functionalized derivatives for drug discovery.
Q. What mechanistic insights explain the catalytic hydrogenation of halogenated precursors to this compound?
Palladium-catalyzed hydrogenation (H₂, 1–3 atm) proceeds via a heterolytic cleavage mechanism, where the catalyst facilitates H₂ dissociation and subsequent transfer to the halogenated substrate. The reaction is sensitive to solvent polarity: nonpolar solvents (e.g., hexane) slow hydrogen activation, while polar aprotic solvents (e.g., DMF) enhance catalyst turnover . Side reactions, such as over-reduction of the pyridinone ring, are mitigated by controlling reaction time (<6 hours) and temperature (<80°C).
Q. How can this compound be functionalized for biological activity studies?
Functionalization strategies include:
- Nucleophilic substitution : Replacement of C4 halogens with amines or alkoxides using K₂CO₃/DMF at 60°C .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl groups (Pd(PPh₃)₄, toluene, 100°C) .
- Oxidation : Controlled oxidation with KMnO₄ yields carboxylic acid derivatives, useful for prodrug design .
Biological evaluation of derivatives should include in vitro cytotoxicity assays (e.g., MTT) and in vivo pharmacokinetic profiling to assess therapeutic potential .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
LC-MS/MS is the gold standard for quantification due to its sensitivity (LOQ: 0.1 ng/mL). Challenges include:
- Matrix effects : Co-eluting compounds in biological samples (e.g., plasma) can suppress ionization. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for variability .
- Chromatographic resolution : The compound’s hydrophobicity requires C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate it from metabolites .
Q. How do computational models predict the environmental fate of this compound?
Molecular dynamics (MD) simulations and QSAR models predict moderate persistence (half-life >60 days in soil) due to low biodegradability. Key degradation pathways include photolysis (UV light) and microbial oxidation, forming nontoxic byproducts like pyridine-2,5-dione . Environmental monitoring should prioritize water systems, as the compound’s log P (1.8) suggests moderate bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
